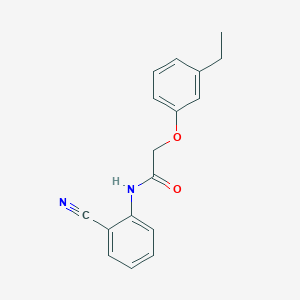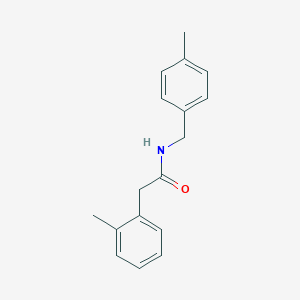![molecular formula C16H15ClN2O2 B240447 4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide](/img/structure/B240447.png)
4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide, also known as CMA, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of benzamide derivatives and has been synthesized through various methods.
Wirkmechanismus
The exact mechanism of action of 4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer progression. 4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the activity of COX-2 and PDE4. It has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, 4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide in lab experiments is its potency and specificity. It has been shown to have a high affinity for its target enzymes, making it an effective tool for studying their activity. However, one limitation is its potential toxicity, which must be carefully monitored in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide. One area of interest is its potential use in combination therapy for cancer treatment. It has been shown to enhance the activity of certain chemotherapeutic agents, leading to improved outcomes. Additionally, 4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide may have potential as a therapeutic agent for other diseases, such as inflammatory bowel disease and multiple sclerosis. Further research is needed to fully understand the potential of 4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide in these areas.
Synthesemethoden
4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide can be synthesized through various methods, including the reaction of 4-chloroaniline with N-methylbenzamide in the presence of acetic anhydride and a catalyst. The reaction produces 4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide as a white solid with a melting point of 155-156°C. Other methods include the reaction of 4-chloroaniline with N-methylbenzamide in the presence of an acid catalyst or the reaction of 4-chloroacetophenone with N-methylbenzamide in the presence of a reducing agent.
Wissenschaftliche Forschungsanwendungen
4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and analgesic properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide has been studied for its potential use as a diagnostic tool for cancer and other diseases.
Eigenschaften
Produktname |
4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide |
|---|---|
Molekularformel |
C16H15ClN2O2 |
Molekulargewicht |
302.75 g/mol |
IUPAC-Name |
4-[[2-(4-chlorophenyl)acetyl]amino]-N-methylbenzamide |
InChI |
InChI=1S/C16H15ClN2O2/c1-18-16(21)12-4-8-14(9-5-12)19-15(20)10-11-2-6-13(17)7-3-11/h2-9H,10H2,1H3,(H,18,21)(H,19,20) |
InChI-Schlüssel |
QBXPHYCCUOQUOS-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Kanonische SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-2-methylbenzamide](/img/structure/B240368.png)
![N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-3-phenylpropanamide](/img/structure/B240369.png)
![N-(4-{[2-(2-methoxyphenoxy)propanoyl]amino}phenyl)benzamide](/img/structure/B240371.png)
![N-(4-{[2-(2-methoxyphenoxy)propanoyl]amino}phenyl)-3-methylbenzamide](/img/structure/B240373.png)
![2-(benzyloxy)-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B240374.png)
![4-{[(3,5-dimethylphenoxy)acetyl]amino}-N-methylbenzamide](/img/structure/B240387.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-methylbenzamide](/img/structure/B240388.png)
![N-methyl-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B240416.png)

![4-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B240430.png)
![N-[3-(acetylamino)-2-methylphenyl]propanamide](/img/structure/B240432.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide](/img/structure/B240448.png)

![3-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240461.png)